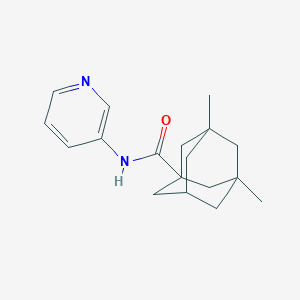![molecular formula C17H17ClN2O3 B5331825 4-chloro-N'-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5331825.png)
4-chloro-N'-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide is an organic compound with a complex structure, featuring a chloro-substituted benzene ring, an ethylphenoxy group, and an acetoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves multiple steps. One common route includes the following steps:
Formation of 4-chlorobenzenecarboximidamide: This can be achieved by reacting 4-chlorobenzonitrile with ammonia or an amine under suitable conditions.
Preparation of 4-ethylphenoxyacetic acid: This involves the reaction of 4-ethylphenol with chloroacetic acid in the presence of a base.
Coupling Reaction: The final step involves coupling 4-chlorobenzenecarboximidamide with 4-ethylphenoxyacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-chloro-N’-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N’-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-{[(4-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- 4-chloro-N’-{[(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide
- 4-chloro-N’-{[(4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide
Uniqueness
4-chloro-N’-{[(4-ethylphenoxy)acetyl]oxy}benzenecarboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-12-3-9-15(10-4-12)22-11-16(21)23-20-17(19)13-5-7-14(18)8-6-13/h3-10H,2,11H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVBRAUMOHRUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-[(E)-({[(Adamantan-1-YL)carbamoyl]amino}imino)methyl]-[1,1'-biphenyl]-4-YL acetate](/img/structure/B5331744.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5331749.png)
![4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5331752.png)

![1-[4-(methylsulfanyl)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5331763.png)
![N,N,N',N'-tetramethyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5331779.png)
![N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5331787.png)
![N-(3-chlorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5331799.png)
![N-[(5-{[2-(2-methoxyphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5331814.png)

![N-cyclopentyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5331821.png)
![2-{[5-(furan-2-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B5331831.png)

![N~4~-(2-ethoxy-3-methoxybenzyl)-N~4~-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5331841.png)
